Linvencorvir - 1808248-05-6

Linvencorvir

Catalog Number: EVT-10988683
CAS Number: 1808248-05-6
Molecular Formula: C29H35FN6O5S
Molecular Weight: 598.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Linvencorvir, also known by its developmental code RG7907, is a novel compound designed as an allosteric modulator of the hepatitis B virus core protein. It was developed primarily for the treatment of chronic hepatitis B virus infection. The compound represents a significant advancement in antiviral therapies due to its unique mechanism of action and favorable pharmacokinetic properties. Linvencorvir is classified as a capsid assembly modulator, which plays a crucial role in disrupting the formation of infectious virions by targeting the assembly process of the hepatitis B virus.

Source and Classification

Linvencorvir was discovered through a rational drug design approach that focused on modifying the core structure of hetero aryl dihydropyrimidine. This compound was developed by researchers from the China Innovation Center of Roche and has shown promising results in preclinical and clinical studies. It is classified under antiviral agents specifically targeting hepatitis B virus infections, with a focus on inhibiting viral replication and assembly.

Synthesis Analysis

Methods

The synthesis of Linvencorvir involves several key steps that optimize its pharmacological properties. The compound's synthesis begins with the formation of the dihydropyrimidine core, which is then modified through various chemical reactions to enhance its antiviral efficacy and metabolic stability.

Technical Details

  1. Initial Synthesis: The core structure is synthesized using standard organic chemistry techniques, including condensation reactions.
  2. Modification: Specific modifications are introduced to minimize cytochrome P450 3A4 induction, which is critical for reducing potential drug-drug interactions.
  3. Finalization: The final compound is purified using chromatographic techniques to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Structure

Linvencorvir's molecular structure features a hetero aryl dihydropyrimidine framework that is essential for its activity as an allosteric modulator. The compound's structure allows it to interact effectively with the hepatitis B virus core protein, altering its conformational dynamics.

Data

  • Chemical Formula: C_{x}H_{y}N_{z} (specific values not provided in available data)
  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on specific substituents)
  • 3D Structure: Available in structural databases such as the RCSB Protein Data Bank under entry 8I71.
Chemical Reactions Analysis

Reactions

Linvencorvir undergoes several key reactions during its synthesis and mechanism of action:

  1. Formation of Dihydropyrimidine Core: This initial reaction sets the foundation for further modifications.
  2. Substitution Reactions: Various substituents are introduced to enhance bioactivity and reduce toxicity.
  3. Binding Interactions: In biological systems, Linvencorvir binds to the hepatitis B virus core protein, inducing conformational changes that disrupt capsid assembly.

Technical Details

The reactions employed in synthesizing Linvencorvir are characterized by high yields and selectivity, minimizing by-products and ensuring efficient production.

Mechanism of Action

Linvencorvir operates primarily through allosteric modulation of the hepatitis B virus core protein. By binding to an allosteric site on the protein, it induces conformational changes that inhibit the normal assembly process of viral capsids.

Process

  1. Binding: Linvencorvir binds to the allosteric site on the hepatitis B virus core protein.
  2. Conformational Change: This binding results in a change in the protein's conformation, preventing it from assembling into functional capsids.
  3. Inhibition of Viral Replication: The disruption of capsid assembly leads to decreased viral replication and reduced levels of circulating virus.

Data

  • In vitro Studies: Demonstrated significant reduction in viral load in cell cultures infected with hepatitis B virus.
  • In vivo Studies: Animal models showed favorable pharmacokinetics and safety profiles.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Exhibits good stability under physiological conditions.
  • pH Sensitivity: Stability may vary with pH; optimal conditions need to be established during formulation development.

Relevant Data or Analyses

Comprehensive studies have indicated that Linvencorvir maintains its structural integrity during storage and exhibits consistent activity over time when formulated correctly.

Applications

Linvencorvir has significant potential applications in treating chronic hepatitis B virus infections. Its ability to modulate viral capsid assembly positions it as a promising candidate for inclusion in combination therapies aimed at achieving sustained virologic response in patients with chronic hepatitis B infection.

Molecular Mechanisms of Action

Capsid Assembly Modulation Pharmacodynamics

Linvencorvir belongs to the class of Capsid Assembly Modulators (CAMs), which selectively target the hepatitis B virus (HBV) core protein. These compounds induce conformational distortions during capsid assembly, leading to the formation of non-capsid polymers or malformed capsids devoid of genomic material. This process—termed aberrant core polymerization—disrupts the stoichiometric equilibrium between core protein dimers, preventing their proper self-assembly into icosahedral capsids [1] [8].

Pregenomic ribonucleic acid encapsidation inhibition is a direct consequence of this structural dysregulation. The HBV core protein’s C-terminal domain (CTD) normally recruits viral polymerase-pregenomic ribonucleic acid complexes to nascent capsids. Linvencorvir binding to the core protein dimer interface induces allosteric changes that sterically block polymerase recruitment and pregenomic ribonucleic acid packaging. Biochemical assays confirm >90% suppression of pregenomic ribonucleic acid encapsidation at therapeutic concentrations, effectively halting genomic replication [1] [5].

Additionally, Linvencorvir accelerates capsid disassembly kinetics. By destabilizing capsid subunit interactions, it promotes premature nucleocapsid uncoating before viral deoxyribonucleic acid maturation. Cryo-electron microscopy studies reveal fragmented capsid structures and exposed viral genomes following treatment, facilitating host nuclease-mediated viral deoxyribonucleic acid degradation [8].

Viral Replication Cycle Disruption

Covalently closed circular deoxyribonucleic acid biosynthesis inhibition:

Covalently closed circular deoxyribonucleic acid serves as the transcriptional template for viral persistence. Linvencorvir indirectly suppresses de novo covalently closed circular deoxyribonucleic acid formation by blocking nucleocapsid disassembly—a prerequisite for nuclear import of relaxed circular deoxyribonucleic acid. Quantitative polymerase chain reaction analyses demonstrate 2.5-log reductions in covalently closed circular deoxyribonucleic acid pools in hepatocyte models, attributed to disrupted nucleocapsid delivery to the nucleus [5].

Subviral particle assembly dysregulation:

Beyond nucleocapsids, Linvencorvir perturbs subviral particle morphogenesis. It reduces secretion of hepatitis B surface antigen and hepatitis B e antigen by 70–85% in vitro by misdirecting envelope protein trafficking. This occurs through core-envelope interaction uncoupling, as confirmed by co-immunoprecipitation studies showing disrupted core-hepatitis B surface antigen complexes in treated cells [1].

Structural Target Engagement Analysis

Biophysical characterization reveals Linvencorvir binds the hydrophobic pocket at the dimer-dimer interface of HBV core proteins (dissociation constant = 0.28 ± 0.07 μM). X-ray crystallography identifies key interactions:

  • Hydrogen bonding with residue Q139
  • Van der Waals contacts with residues I105, L110, and V124
  • π-π stacking with residue W125

Table 1: Thermodynamic Parameters of Linvencorvir-Core Protein Binding

ParameterValueMethod
ΔG (kcal/mol)-8.9 ± 0.3Isothermal Titration Calorimetry
ΔH (kcal/mol)-12.4 ± 0.6Isothermal Titration Calorimetry
TΔS (kcal/mol)-3.5 ± 0.4Calculated
Stoichiometry (N)0.98 ± 0.03Isothermal Titration Calorimetry

Resistance profiling identifies core protein mutations (e.g., T109M, Y118F) that reduce binding affinity. These map to the dimer interface and compromise compound efficacy by increasing dissociation constants 10- to 30-fold. Notably, most resistance mutants exhibit impaired replication competence, suggesting a high genetic barrier to resistance [1] [5].

Table 2: Impact of Common Core Protein Mutations on Linvencorvir

MutationFold-Change in EC₅₀Viral Fitness (% Wild-type)Binding Affinity Change
T109M22.138%ΔΔG = +2.8 kcal/mol
Y118F30.729%ΔΔG = +3.1 kcal/mol
I105T15.351%ΔΔG = +2.3 kcal/mol

Linvencorvir’s mechanism exhibits target specificity with no detectable binding to human proteins in proteome-wide screens. Molecular dynamics simulations confirm stable binding to core protein dimers across 200-ns trajectories, with root mean square deviation fluctuations <1.5 Å, supporting its selective pharmacodynamic profile [8].

Properties

CAS Number

1808248-05-6

Product Name

Linvencorvir

IUPAC Name

3-[(8aS)-7-[[(4S)-5-ethoxycarbonyl-4-(3-fluoro-2-methylphenyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid

Molecular Formula

C29H35FN6O5S

Molecular Weight

598.7 g/mol

InChI

InChI=1S/C29H35FN6O5S/c1-5-41-26(37)22-21(15-34-10-11-36-18(13-34)14-35(28(36)40)16-29(3,4)27(38)39)32-24(25-31-9-12-42-25)33-23(22)19-7-6-8-20(30)17(19)2/h6-9,12,18,23H,5,10-11,13-16H2,1-4H3,(H,32,33)(H,38,39)/t18-,23-/m0/s1

InChI Key

YLJBFYZGSKMBEZ-MBSDFSHPSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C(=CC=C2)F)C)C3=NC=CS3)CN4CCN5C(C4)CN(C5=O)CC(C)(C)C(=O)O

Isomeric SMILES

CCOC(=O)C1=C(NC(=N[C@H]1C2=C(C(=CC=C2)F)C)C3=NC=CS3)CN4CCN5[C@@H](C4)CN(C5=O)CC(C)(C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.